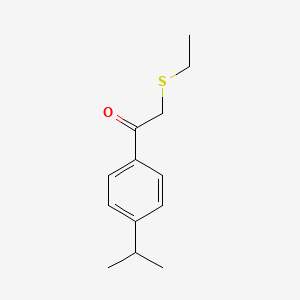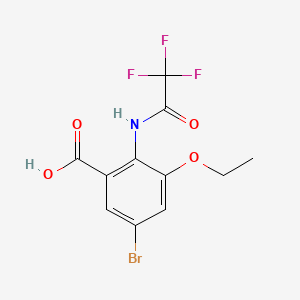![molecular formula C12H18ClNO3 B15304282 1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)
1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a carboxylic acid group and a methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylfuran Moiety: The methylfuran group is introduced via a substitution reaction, where a suitable furan derivative reacts with the piperidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methylfuran moiety may interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid group but may have different substituents.
Furan derivatives: Compounds containing the furan ring with various substituents.
Uniqueness
1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to the combination of the piperidine ring, methylfuran moiety, and carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H18ClNO3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9-2-3-11(16-9)8-13-6-4-10(5-7-13)12(14)15;/h2-3,10H,4-8H2,1H3,(H,14,15);1H |
Clé InChI |
OCCYYJTWFQYLFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)

![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)


![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)



